Ethyl 5-bromopyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-bromopyrimidine-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5-position and an ethyl ester group at the 2-position of the pyrimidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromopyrimidine-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of ethyl pyrimidine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF), or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids or esters, base (e.g., potassium phosphate), and solvents like toluene or ethanol.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Major Products:
Substitution Reactions: Various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or heteroaryl compounds.
Reduction Reactions: Ethyl pyrimidine-2-carboxylate.
Scientific Research Applications
Ethyl 5-bromopyrimidine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-bromopyrimidine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the ester group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Ethyl 2-bromopyrimidine-5-carboxylate: Similar structure but with the bromine atom at the 2-position and the ester group at the 5-position.
5-Bromopyrimidine-2-carboxylic acid: Lacks the ethyl ester group, which can affect its reactivity and solubility.
Ethyl 5-chloropyrimidine-2-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: Ethyl 5-bromopyrimidine-2-carboxylate is unique due to the specific positioning of the bromine atom and the ethyl ester group, which confer distinct reactivity and potential biological activities. The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution or coupling reactions .
Properties
IUPAC Name |
ethyl 5-bromopyrimidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQFHUXIWZYQGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680898 |
Source
|
Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-30-8 |
Source
|
Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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